molecular formula C9H11NS B3057527 3-(Thiolan-2-yl)pyridine CAS No. 82081-32-1

3-(Thiolan-2-yl)pyridine

Cat. No. B3057527
Key on ui cas rn: 82081-32-1
M. Wt: 165.26 g/mol
InChI Key: UNDZTSGXNXEERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379154

Procedure details

A solution of pyrid-3-yl-methyl 3-chloropropyl sulphide (59 g) in anhydrous tetrahydrofuran (75 cc) is added dropwise, in the course of 15 minutes and whilst keeping the temperature below 32° C. to a solution of potassium tert.-butoxide (50.8 g) in a mixture of anhydrous hexamethylphosphorotriamide (77 cc) and anhydrous tetrahydrofuran (410 cc). After stirring for 1 hour at a temperature of about 20° C. the reaction mixture is added to a mixture of distilled water (750 cc) and diethyl ether (420 cc). After decantation, the aqueous phase is re-extracted with diethyl ether (200 cc). The combined ether phases are washed three times with distilled water (2100 cc in total), dried over anhydrous magnesium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 45° C. 2-(Pyrid-3-yl)-tetrahydrothiophen (30 g) is thus obtained in the form of a brown oil.
Name
pyrid-3-yl-methyl 3-chloropropyl sulphide
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
410 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][S:5][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.CC(C)([O-])C.[K+].CN(P(N(C)C)(N(C)C)=O)C.O>O1CCCC1.C(OCC)C>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH:6]2[CH2:2][CH2:3][CH2:4][S:5]2)[CH:8]=1 |f:1.2|

Inputs

Step One
Name
pyrid-3-yl-methyl 3-chloropropyl sulphide
Quantity
59 g
Type
reactant
Smiles
ClCCCSCC=1C=NC=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
77 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
410 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
O
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at a temperature of about 20° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 32° C.
EXTRACTION
Type
EXTRACTION
Details
After decantation, the aqueous phase is re-extracted with diethyl ether (200 cc)
WASH
Type
WASH
Details
The combined ether phases are washed three times with distilled water (2100 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 45° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1SCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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